Ethyl 2-(5-oxopyrrolidin-3-YL)acetate

Description

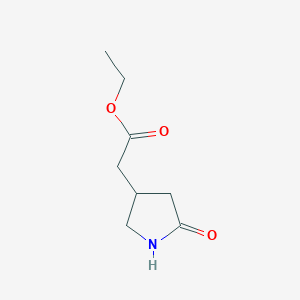

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate is an organic compound that belongs to the class of pyrrolidinones It is characterized by a five-membered lactam ring with an ethyl ester group attached to the 2-position and a ketone group at the 5-position

Properties

IUPAC Name |

ethyl 2-(5-oxopyrrolidin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)4-6-3-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBCCVXHLBWVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-oxopyrrolidin-3-YL)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with an amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been explored for:

- Antiviral Activity : Studies indicate that certain derivatives can inhibit viral replication, particularly in the context of SARS-CoV-2 protease inhibition .

- Anticancer Properties : Research has demonstrated structure-dependent anticancer activity against various cancer cell lines, including A549 cells. Compounds derived from this compound exhibited significant cytotoxic effects, highlighting its potential in cancer therapy .

Biological Studies

The compound has been investigated for its biological activities, including:

- Anti-inflammatory Effects : this compound derivatives have shown promise in reducing inflammation in preclinical models.

- Antimicrobial Properties : Some derivatives have been tested against Gram-positive bacteria and drug-resistant fungi, showcasing their potential as antimicrobial agents .

Industrial Applications

In addition to its medicinal uses, this compound is employed in industrial settings for:

- Chemical Manufacturing : It acts as an intermediate in the production of various fine chemicals and pharmaceuticals.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific functional characteristics.

| Compound | Activity Type | Cell Line/Pathogen | IC50 (µM) |

|---|---|---|---|

| Compound A | Antiviral | Vero E6 (SARS-CoV-2) | 15 |

| Compound B | Anticancer | A549 (Lung Cancer) | 21 |

| Compound C | Antimicrobial | Staphylococcus aureus | 30 |

Note: IC50 values represent the concentration required to inhibit 50% of target activity.

Case Study: Anticancer Activity

In a study examining the anticancer effects of various derivatives of this compound, it was found that modifications to the structure significantly influenced cytotoxicity. For instance, introducing halogen substituents enhanced activity against A549 cells, with one derivative reducing cell viability by over 60% compared to untreated controls .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-oxopyrrolidin-3-YL)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring.

Pyrrolidinone: A lactam derivative of pyrrolidine.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidinones, characterized by a five-membered ring structure containing an amide. Its molecular formula is with a molecular weight of approximately 169.21 g/mol. The compound is synthesized through various methods, typically involving the reaction of ethyl acetate with pyrrolidine derivatives in the presence of catalysts under specific conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study evaluated several 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

| Compound | IC50 (µM) | % Viability (A549) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | 78 ± 1.5 | 66% | Less potent |

| Compound A (derivative) | 45 ± 0.8 | 34% | More potent |

| Cisplatin | 10 ± 0.2 | 20% | Standard |

In this study, this compound demonstrated moderate anticancer activity with an IC50 value of approximately 78 µM, indicating it is less potent than established chemotherapeutics but still warrants further investigation for structural modifications that could enhance efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria. A study reported that certain derivatives showed promising antibacterial activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| S. aureus (resistant strain) | >128 (no activity) |

| S. aureus (sensitive strain) | <32 (active) |

In these assays, the compound exhibited selective antimicrobial activity, suggesting that modifications to the pyrrolidine ring could enhance its effectiveness against resistant pathogens .

The biological activity of this compound is believed to be mediated through interactions with various biological targets, including DNA and RNA synthesis pathways. The compound's structural components, particularly the benzimidazole moiety, are known to mimic nucleobases, allowing for potential inhibition of nucleic acid synthesis in pathogens and cancer cells.

Case Studies and Research Findings

Several research efforts have focused on synthesizing and characterizing derivatives based on this compound:

- Anticancer Study : A series of derivatives were tested against A549 cells, revealing structure-dependent anticancer activity. Modifications such as adding halogen groups significantly improved potency .

- Antimicrobial Study : The compound was tested against a range of bacterial strains using broth microdilution techniques, highlighting its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.